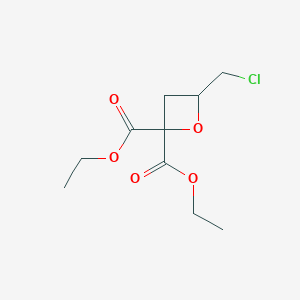
Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate is a chemical compound with the molecular formula C10H15ClO5. It is known for its unique structure, which includes an oxetane ring substituted with chloromethyl and diethyl ester groups. This compound is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate typically involves the reaction of diethyl oxetane-2,2-dicarboxylate with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the selective formation of the chloromethylated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as distillation, crystallization, or chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Formation of substituted oxetane derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a reactive intermediate in biochemical pathways.
Medicine: Explored for its potential in drug synthesis and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The oxetane ring can undergo ring-opening reactions, leading to the formation of various products. The ester groups can participate in hydrolysis or transesterification reactions, further diversifying the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl oxetane-2,2-dicarboxylate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 4-(chloromethyl)oxetane-2,2-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl, affecting its solubility and reactivity.
Ethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate: Similar structure but with ethyl ester groups, offering different physical properties.
Uniqueness
Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate is unique due to its combination of an oxetane ring, chloromethyl group, and diethyl ester groups. This combination provides a versatile platform for various chemical transformations and applications in research and industry.
Eigenschaften
IUPAC Name |
diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO5/c1-3-14-8(12)10(9(13)15-4-2)5-7(6-11)16-10/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWYGUYAIAXNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(O1)CCl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine](/img/structure/B2776255.png)

![Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2776257.png)
![2-Methyl-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2776258.png)

![N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE](/img/structure/B2776260.png)

![2-(2-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776264.png)
![Tert-butyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B2776267.png)





